An In-depth Technical Guide to S-(2-aminoethyl) ethanethioate hydrochloride and its Analogs for Researchers and Drug Development Professionals
An In-depth Technical Guide to S-(2-aminoethyl) ethanethioate hydrochloride and its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of S-(2-aminoethyl) ethanethioate hydrochloride, a compound with emerging interest in the scientific community. Recognizing the potential for ambiguity in chemical nomenclature, this document also delves into the properties and applications of its close structural analog, cysteamine hydrochloride, a well-characterized agent with established therapeutic uses. This guide is intended for researchers, scientists, and drug development professionals, offering a blend of technical data, field-proven insights, and practical methodologies.
Introduction and Disambiguation
The nomenclature of small molecules can often lead to confusion. The compound of interest, S-(2-aminoethyl) ethanethioate hydrochloride, is also known by synonyms such as 2-Aminoethyl thiolacetate hydrochloride and Thioacetic acid S-(2-amino-ethyl) ester hydrochloride[1]. It is crucial to distinguish this molecule from the more extensively studied cysteamine hydrochloride (2-aminoethanethiol hydrochloride), which shares a similar backbone but lacks the acetyl group. While S-(2-aminoethyl) ethanethioate hydrochloride is commercially available for research purposes, the body of published literature on its specific biological activities and mechanisms of action is currently limited[1][2]. In contrast, cysteamine has a well-documented history as a therapeutic agent for nephropathic cystinosis and as a potent antioxidant[3][4].
This guide will first detail the known properties of S-(2-aminoethyl) ethanethioate hydrochloride and then provide a thorough examination of cysteamine hydrochloride to offer a broader context for researchers exploring this chemical space.
Physicochemical Properties
A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The properties of S-(2-aminoethyl) ethanethioate hydrochloride and its related compounds are summarized below.
| Property | S-(2-aminoethyl) ethanethioate hydrochloride | Cysteamine Hydrochloride | S-(2-aminoethyl)-L-cysteine hydrochloride |
| CAS Number | 17612-91-8[1] | 156-57-0[5] | 4099-35-8[6] |
| Molecular Formula | C4H9NOS•HCl[1] | C2H7NS•HCl | C5H13ClN2O2S[6] |
| Molecular Weight | 155.65 g/mol [1] | 113.60 g/mol | 200.69 g/mol [6] |
| Appearance | White to off-white crystalline powder or crystals[5][7] | White to almost white powder to crystal | White to Off-White Solid[6] |
| Melting Point | 66°C to 70°C[5] | 67.0 to 71.0 °C | 195 °C (decomposes)[6] |
| Solubility | Soluble in water and methanol (slightly)[6] | Soluble in water | Slightly soluble in methanol and water[6] |
| Storage | 2-8°C, under an inert atmosphere[7] | Refrigerated (0-10°C), under an inert gas | 2-8°C[6] |
S-(2-aminoethyl) ethanethioate hydrochloride: A Potential Research Tool
While in-depth biological studies on S-(2-aminoethyl) ethanethioate hydrochloride are not widely published, its structure, featuring a thioester and a primary amine, suggests potential for various chemical and biological interactions[2]. The thioester linkage is present in many biochemically active molecules, and the aminoethyl moiety is a common feature in neuropharmacological agents[2]. However, without dedicated research, its utility remains speculative[2]. Researchers investigating this compound would be venturing into novel territory, and any observed biological effects would necessitate rigorous validation to confirm specificity[2].
Synthesis
Cysteamine Hydrochloride: A Well-Characterized Analog
Given the limited data on S-(2-aminoethyl) ethanethioate hydrochloride, a detailed examination of cysteamine hydrochloride is warranted for any researcher in this field. Cysteamine is the decarboxylated form of cysteine and is a simple aminothiol.
Mechanism of Action and Biological Effects
Cysteamine's primary therapeutic application is in the management of nephropathic cystinosis, a rare genetic disorder characterized by the accumulation of cystine within lysosomes[4].
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Cystine Depletion : Cysteamine enters the lysosome and reacts with cystine to form a mixed disulfide of cysteine and cysteamine. This mixed disulfide is then transported out of the lysosome through the intact lysine transporter, effectively depleting the lysosomal cystine content[4].
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Antioxidant Properties : Cysteamine has demonstrated significant antioxidant effects. It increases the intracellular levels of glutathione (GSH), a major cellular antioxidant, and is an effective scavenger of hydroxyl radicals (OH•) and hypochlorous acid (HOCl)[3].
-
Modulation of Apoptosis : In cystinotic cells, which exhibit increased rates of apoptosis, cysteamine administration has been shown to counteract this by reducing the activity of caspase 3 and protein kinase Cε[3].
-
Induction of Heat Shock Proteins : Cysteamine can increase the production of several heat shock proteins (HSPs), including Hsp40[3].
-
Effects on Cancer Cells : Cysteamine has been shown to have a dose-dependent effect on doxorubicin-induced death of cancer cells and can enhance the efficacy of doxorubicin in resistant breast cancer cell lines[3].
Caption: Mechanism of cystine depletion by cysteamine in cystinosis.
Synthesis of Cysteamine Hydrochloride
One established method for synthesizing cysteamine hydrochloride is through the high-pressure acidolysis of 2-mercaptothiazoline[10]. This method has been shown to produce high yields (up to 95.6%) and high purity (up to 98.9%) of the final product[10].
Experimental Protocol: Synthesis of Cysteamine Hydrochloride via High-Pressure Acidolysis [10]
-
Reaction Setup : In a 500 mL conical flask, mix 2-mercaptothiazoline with a 20 wt% HCl solution. The optimal molar ratio of 2-mercaptothiazoline to HCl is 1:5.
-
Heating and Pressurization : Place the conical flask in an autoclave and heat to perform the synthetic reaction with reflux at a controlled pressure of 0.3 MPa for 7 hours.
-
Solvent Removal : After the reaction is complete, vacuum-distill the reaction mixture for 1 hour to remove water and excess HCl.
-
Drying : Dry the resulting crude product in a vacuum oven at 60°C for 4 hours.
-
Final Drying : Allow the product to air-dry naturally in a basin for 8 hours to obtain the final light-yellow cysteamine hydrochloride product.
Caption: Workflow for the synthesis of cysteamine hydrochloride.
Analytical Methodologies
For both S-(2-aminoethyl) ethanethioate hydrochloride and cysteamine hydrochloride, ensuring the purity and identity of the compound is critical for reproducible research. High-performance liquid chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard analytical techniques for this purpose.
Experimental Protocol: Purity Determination by HPLC [11]
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Objective : To quantify the main compound and detect any impurities.
-
Chromatographic System : A standard HPLC system with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio and gradient profile should be optimized for the compound of interest.
-
Flow Rate : Typically 1.0 mL/min.
-
Detection : UV detection at a suitable wavelength (e.g., 210 nm).
-
Injection Volume : 10 µL.
-
Quantification : The percentage purity is calculated based on the area of the main peak relative to the total peak area of all components in the chromatogram.
Experimental Protocol: Structural Confirmation by ¹H NMR [11]
-
Objective : To confirm the chemical structure of the compound.
-
Sample Preparation : Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Data Acquisition : Acquire the proton NMR spectrum using a spectrometer (e.g., 400 MHz).
-
Data Analysis : Process the acquired data and compare the chemical shifts, multiplicities, and integrations of the signals with a reference standard or with theoretically predicted values to confirm the structure.
Safety and Handling
Both S-(2-aminoethyl) ethanethioate hydrochloride and cysteamine hydrochloride require careful handling in a laboratory setting.
-
Hazards : These compounds are generally classified as harmful if swallowed, causing serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.
-
Precautionary Measures :
-
Avoid breathing dust.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area.
-
Wear protective gloves, eye protection, and face protection[12].
-
Contaminated work clothing should not be allowed out of the workplace.
-
-
First Aid :
-
If swallowed : Call a poison center or doctor. Rinse mouth[12].
-
If on skin : Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice[12].
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice[12].
-
If inhaled : Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
Conclusion
S-(2-aminoethyl) ethanethioate hydrochloride represents a molecule of interest due to its structural features, yet it remains a largely uncharacterized compound in the scientific literature[2]. Researchers are encouraged to conduct foundational studies to elucidate its biological activity and potential applications. In contrast, its analog, cysteamine hydrochloride, offers a rich history of research and clinical use, particularly in the treatment of cystinosis[3][4]. Its well-defined mechanisms of action as a cystine-depleting agent and antioxidant provide a solid foundation for further investigation and potential drug development efforts. A thorough understanding of the properties and methodologies outlined in this guide will be invaluable for scientists and researchers working with these and related compounds.
References
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S-(2-Aminoethyl)-L-cysteine. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Cysteamine Hydrochloride by High Pressure Acidolysis of 2-Mercaptothiazoline. (n.d.). ResearchGate. Retrieved from [Link]
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S-[2-(2-hydroxyanilino)-2-oxo-ethyl] ethanethioate. (n.d.). PubChem. Retrieved from [Link]
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The preparation of compounds related to S-2-Aminoethyl-L-cysteine. (1959). Australian Journal of Chemistry. Retrieved from [Link]
- Method for synthesizing 2-amino thizaoline. (n.d.). Google Patents.
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S-[2-[(5-chloro-2-hydroxy-4-methylphenyl)amino]-2-oxoethyl] ethanethioate. (n.d.). PubChem. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/S-2-(5-chloro-2-hydroxy-4-methylphenyl_amino_-2-oxoethyl_-ethanethioate]([Link]
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2-acetothienone. (n.d.). Organic Syntheses. Retrieved from [Link]
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SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Cysteamine. (n.d.). PubChem. Retrieved from [Link]
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S-(2-(2-Benzothiazolylamino)-2-oxoethyl) ethanethioate. (n.d.). PubChem. Retrieved from [Link]
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